Lithium diiodosalicylate is a chemical compound with the molecular formula and a molecular weight of approximately 395.85 g/mol. This compound is characterized by a lithium cation bonded to a 3,5-diiodosalicylic acid anion, which features two iodine atoms at the 3 and 5 positions of the aromatic ring, along with a hydroxyl group at the 2 position. Lithium diiodosalicylate is recognized for its applications in various fields, including chemistry, biology, and medicine, particularly in neuropharmacology due to its interactions with neurotransmitter systems such as dopamine and serotonin.
Lithium diiodosalicylate can be synthesized through the reaction of 3,5-diiodosalicylic acid with lithium hydroxide. This reaction typically occurs in an aqueous medium where the acid is dissolved and lithium hydroxide is added, facilitating the formation of the compound. The compound is available from various chemical suppliers and is utilized in research settings for its unique properties.
Lithium diiodosalicylate falls under the category of organometallic compounds due to its combination of organic components (the salicylic acid derivative) and a metal (lithium). It is also classified as a salicylate derivative, sharing structural similarities with other salicylate compounds but distinguished by its iodine substitutions.
The synthesis of lithium diiodosalicylate primarily involves the following method:
In industrial settings, this synthesis can be scaled up using controlled conditions to optimize yield and purity. Parameters such as temperature, concentration, and reaction time are carefully monitored to ensure efficient production.
Lithium diiodosalicylate has a distinct molecular structure characterized by:
[Li+].C1=C(C=C(C(=C1C(=O)[O-])O)I)I
.Lithium diiodosalicylate can undergo several types of chemical reactions:
These reactions allow for the modification of lithium diiodosalicylate to create various derivatives that may possess different biological activities or chemical properties.
Studies indicate that lithium diiodosalicylate may have implications for mood regulation and other neurochemical processes due to its effects on gene expression and cellular metabolism.
Relevant data includes its melting point, boiling point, and solubility characteristics which are essential for practical applications in laboratory settings.
Lithium diiodosalicylate serves various scientific purposes:
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8